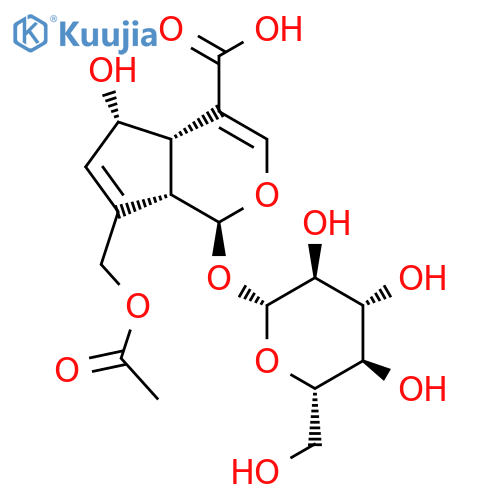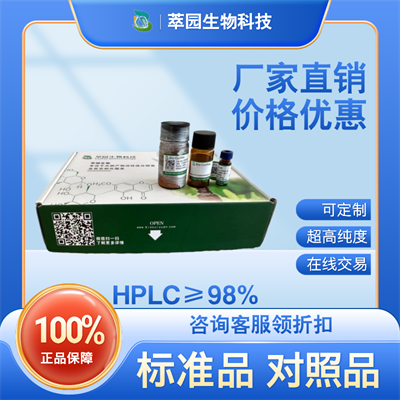Cas no 25368-11-0 (Asperulosidic Acid)

Asperulosidic Acid 化学的及び物理的性質
名前と識別子
-
- Asperulosidic Acid
- (1S,4aS,5S,7aS)-7-[(Acetyloxy)methyl]-1-(beta-D-glucopyranosyloxy)-1,4a,5,7a-tetrahydro-5-hydroxycyclopenta[c]pyran-4-carboxylic acid
- (1R,4Ar,5R,7aR)-7-(acetyloxymethyl)-5-hydroxy-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)
- NCGC00180458-02
- SCHEMBL422107
- CS-0032781
- NS00097032
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 7-((ACETYLOXY)METHYL)-1-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-, (1S,4AS,5S,7AS)-
- Asperuloside acid
- CHEMBL460030
- FS-7513
- DTXSID201315882
- 25368-11-0
- Asperulosidic acid, >=90% (LC/MS-ELSD)
- BRD-K47416262-001-01-9
- HY-N6246
- AC-34118
- AKOS037514940
- ACon1_001484
- MEGxp0_000737
- BDBM50202632
- 1ST178134
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 7-((ACETYLOXY)METHYL)-1-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A,5,7A-TETRAHYDRO-5-HYDROXY-, (1S-(1.ALPHA.,4A.ALPHA.,5.BETA.,7A.ALPHA.))-
- NCGC00180458-01
- CYCLOPENTA(C)PYRAN-4-CARBOXYLIC ACID, 1.ALPHA.-(.BETA.-D-GLUCOPYRANOSYLOXY)-1,4A.ALPHA.,5,7A.ALPHA.-TETRAHYDRO-5.BETA.-HYDROXY-7-(HYDROXYMETHYL)-, 7-ACETATE
- CHEBI:167730
- (1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid
- (1S,4AS,5S,7AS)-7-[(ACETYLOXY)METHYL]-5-HYDROXY-1-{[(2S,3R,4S,5S,6R)-3,4,5-TRIHYDROXY-6-(HYDROXYMETHYL)OXAN-2-YL]OXY}-1H,4AH,5H,7AH-CYCLOPENTA[C]PYRAN-4-CARBOXYLIC ACID
- Asperulosidic acid(1S,4aS,5S,7aS)-7-(acetyloxymethyl)-5-hydroxy-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylic acid; Asperuloside acid
- DA-71081
-
- インチ: 1S/C18H24O12/c1-6(20)27-4-7-2-9(21)12-8(16(25)26)5-28-17(11(7)12)30-18-15(24)14(23)13(22)10(3-19)29-18/h2,5,9-15,17-19,21-24H,3-4H2,1H3,(H,25,26)/t9-,10+,11+,12-,13+,14-,15+,17-,18-/m1/s1
- InChIKey: DGDWCRWJRNMRKX-GRMUAOPBSA-N
- ほほえんだ: O([C@]1([H])[C@]([H])([C@@]([H])([C@]([H])([C@]([H])(C([H])([H])O[H])O1)O[H])O[H])O[H])[C@]1([H])[C@@]2([H])C(C([H])([H])OC(C([H])([H])[H])=O)=C([H])[C@]([H])([C@@]2([H])C(C(=O)O[H])=C([H])O1)O[H]
計算された属性
- せいみつぶんしりょう: 432.126776g/mol
- ひょうめんでんか: 0
- XLogP3: -3.2
- 水素結合ドナー数: 6
- 水素結合受容体数: 12
- 回転可能化学結合数: 7
- どういたいしつりょう: 432.126776g/mol
- 単一同位体質量: 432.126776g/mol
- 水素結合トポロジー分子極性表面積: 192Ų
- 重原子数: 30
- 複雑さ: 733
- 同位体原子数: 0
- 原子立体中心数の決定: 9
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- ぶんしりょう: 432.4
じっけんとくせい
- 色と性状: Powder
- 密度みつど: 1.64±0.1 g/cm3 (20 ºC 760 Torr),
- ようかいど: 可溶性(160 g/l)(25ºC)、
Asperulosidic Acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外して(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が続くなら+p 2393医療アドバイス/ケアを求めるなら
- セキュリティの説明: H 303は摂取により有害である可能性がある+h 313は皮膚接触により有害である可能性がある+h 2413は吸入により有害である可能性がある
- ちょぞうじょうけん:説明書で推奨されている条件で製品を保管してください
Asperulosidic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajce55066-1mg |
Asperulosidic Acid |
25368-11-0 | 98% | 1mg |
¥0.00 | 2023-09-07 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1410-5 mg |
Asperulosidic acid |
25368-11-0 | 99.47% | 5mg |
¥3627.00 | 2022-04-26 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL84202-10MG |
Asperulosidic acid |
25368-11-0 | 10mg |
¥7057.88 | 2025-01-16 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1668-20mg |
Asperulosidic acid |
25368-11-0 | 98% | 20mg |
$190 | 2023-09-20 | |
| ChemScence | CS-0032781-10mg |
Asperulosidic Acid |
25368-11-0 | 10mg |
$686.0 | 2022-04-27 | ||
| Chengdu Biopurify Phytochemicals Ltd | BP1668-100mg |
Asperulosidic acid |
25368-11-0 | 98% | 100mg |
$650 | 2023-09-20 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1668-10mg |
Asperulosidic acid |
25368-11-0 | 98% | 10mg |
$125 | 2023-09-20 | |
| MedChemExpress | HY-N6246-5mg |
Asperulosidic Acid |
25368-11-0 | 99.72% | 5mg |
¥4030 | 2024-04-18 | |
| Chengdu Biopurify Phytochemicals Ltd | BP1668-10mg |
Asperulosidic acid |
25368-11-0 | 98% | 10mg |
$125 | 2023-09-19 | |
| TRC | A790265-2.5mg |
Asperulosidic Acid |
25368-11-0 | 2.5mg |
$ 1177.00 | 2023-04-19 |
Asperulosidic Acid 関連文献
-
Swee-Ling Lim,Yong-Meng Goh,M. Mustapha Noordin,Heshu S. Rahman,Hemn H. Othman,Nurul Ain Abu Bakar,Suhaila Mohamed Food Funct. 2016 7 741
-
Shanshan Zhang,Zhangping Yu,Jingyu Xia,Xuanming Zhang,Kechun Liu,Attila Sik,Meng Jin Food Funct. 2020 11 1425
-
Xiao-fan Wang,Xu Zhao,Zhi-min Long,Kai-shun Bi,Xiao-hui Chen Anal. Methods 2014 6 1868
-
Manshan Xiao,Hongyuan Chen,Zhongfeng Shi,Yifan Feng,Wen Rui Anal. Methods 2014 6 8045
-
5. Index pages
-
David H. Grayson Nat. Prod. Rep. 1996 13 195
Asperulosidic Acidに関する追加情報
Asperulosidic Acid: A Comprehensive Overview
Asperulosidic acid (CAS No. 25368-11-0) is a naturally occurring sesquiterpene lactone, renowned for its unique chemical structure and diverse biological activities. This compound, primarily isolated from the genus *Sorbus* (commonly known as mountain ash), has garnered significant attention in recent years due to its potential applications in pharmacology, cosmetics, and food science. The scientific community has been actively exploring the molecular mechanisms underlying its bioactivity, shedding light on its therapeutic potentials.
The chemical structure of asperulosidic acid is characterized by a bicyclic framework, which contributes to its stability and bioavailability. Recent studies have demonstrated that this compound exhibits potent antioxidant properties, making it a promising candidate for combating oxidative stress-related disorders. For instance, research published in the *Journal of Natural Products* highlights its ability to scavenge free radicals and inhibit lipid peroxidation, processes that are implicated in aging and chronic diseases such as cardiovascular conditions and neurodegenerative disorders.
One of the most exciting developments in the study of asperulosidic acid is its potential role in anti-inflammatory therapy. Experimental models have shown that it significantly reduces inflammation by modulating key inflammatory pathways, such as the NF-κB signaling cascade. This finding has sparked interest in its application for treating inflammatory diseases like arthritis and inflammatory bowel disease. Furthermore, preclinical studies suggest that asperulosidic acid may also possess anticancer properties, potentially inhibiting tumor growth and metastasis through apoptosis induction and anti-angiogenic effects.
The cosmetic industry has also taken notice of asperulosidic acid, particularly due to its skin protective properties. Studies indicate that it can enhance skin barrier function and protect against UV-induced photodamage, making it a valuable ingredient in sunscreen formulations. Additionally, its ability to promote collagen synthesis has led to its consideration in anti-aging skincare products.
From a nutritional standpoint, asperulosidic acid has been identified as a bioactive component in certain edible plants, contributing to their health benefits. Its inclusion in functional foods could provide consumers with enhanced antioxidant and anti-inflammatory benefits, aligning with the growing demand for natural health solutions.
Recent advancements in analytical techniques have enabled researchers to better understand the biosynthesis pathways of asperulosidic acid, paving the way for sustainable production methods. Techniques such as metabolic engineering and fermentation are being explored to optimize yield and reduce costs, ensuring accessibility for large-scale applications.
In conclusion, asperulosidic acid (CAS No. 25368-11-0) stands out as a multifaceted natural compound with vast potential across various industries. Its rich pharmacological profile, backed by cutting-edge research, underscores its importance as a valuable resource for developing innovative therapeutic agents and consumer products. As ongoing studies continue to unravel its mechanisms of action, the future of this compound looks increasingly promising.

